

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole

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Compound of Interest

Compound Name: 7-Bromo-2-methyl-2H-indazole

Cat. No.: B1287201

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CAS Number: 701910-14-7

This technical guide provides a comprehensive overview of **7-Bromo-2-methyl-2H-indazole**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a representative synthesis protocol, and the broader biological significance of the indazole scaffold.

Core Compound Properties

7-Bromo-2-methyl-2H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.^{[1][2]} The physicochemical properties of this specific compound are summarized below.

Property	Value	Reference(s)
CAS Number	701910-14-7	[3]
Molecular Formula	C ₈ H ₇ BrN ₂	[3]
Molecular Weight	211.06 g/mol	[3]
IUPAC Name	7-bromo-2-methyl-2H-indazole	[4]
InChI Key	KPAYIFGPJOYWMM- UHFFFAOYSA-N	[4]
Purity	Typically ≥95% (as supplied by vendors)	[4]
Storage Temperature	Ambient	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Bromo-2-methyl-2H-indazole** is not extensively documented in publicly available literature, a general and robust method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction. This approach is widely cited for its broad substrate scope and good functional group tolerance.[\[2\]](#)[\[5\]](#)

Representative Experimental Protocol: Copper-Catalyzed Synthesis of 2-Alkyl-2H-Indazoles

This protocol is adapted from established methods for the synthesis of 2H-indazoles and represents a viable route to **7-Bromo-2-methyl-2H-indazole**.[\[2\]](#)[\[5\]](#)

Objective: To synthesize a 2-alkyl-2H-indazole derivative from a corresponding 2-bromobenzaldehyde, a primary amine, and sodium azide.

Materials:

- 2,3-Dibromobenzaldehyde (as a precursor to 2-bromo-3-substituted benzaldehydes)
- Methylamine (or a suitable precursor)

- Sodium Azide (NaN_3)
- Copper(I) catalyst (e.g., CuI , Cu_2O nanoparticles)[5]
- A suitable ligand (if required, e.g., TMEDA)
- A high-boiling point solvent (e.g., DMSO, DMF)[2]
- Base (e.g., Cs_2CO_3)[5]
- Standard laboratory glassware and purification equipment (e.g., for column chromatography)

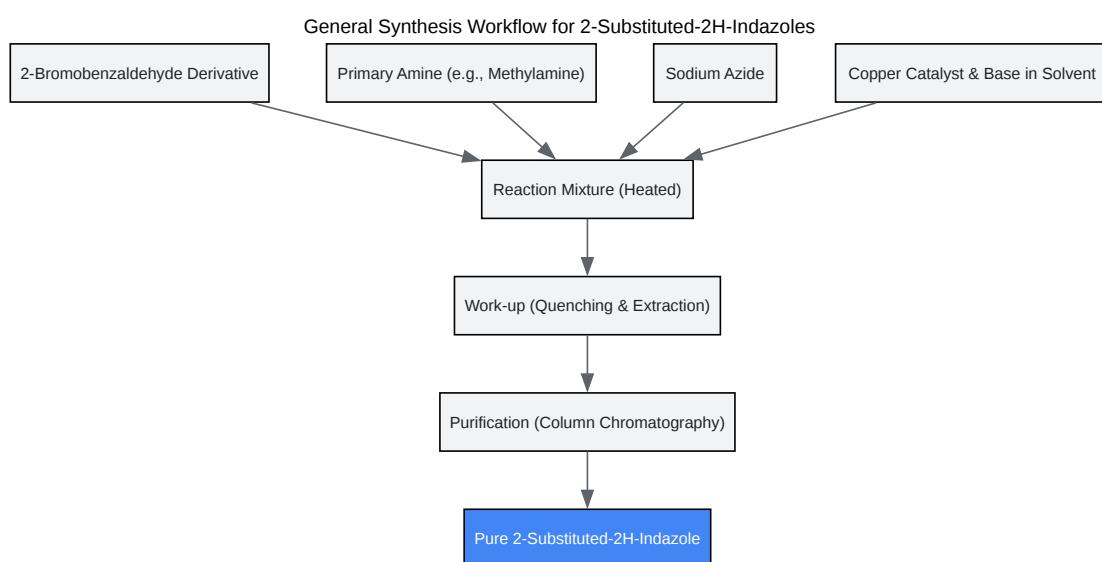
Procedure:

- Reaction Setup: In a clean, dry reaction vessel, combine the 2-bromobenzaldehyde derivative, the copper catalyst, and the base in the chosen solvent.
- Addition of Reagents: To this mixture, add the primary amine (in this case, methylamine) followed by the portion-wise addition of sodium azide. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
- Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 110-120°C.[2][5] The reaction is usually stirred for several hours (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-2H-indazole.

Expected Outcome: This procedure is expected to produce the desired **7-Bromo-2-methyl-2H-indazole**. The yield and purity would need to be determined experimentally.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of 2-substituted-2H-indazoles.



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Caption: General workflow for the synthesis of 2-substituted-2H-indazoles.

Biological Significance and Applications in Drug Development

The indazole nucleus is a key pharmacophore found in numerous biologically active compounds.^{[6][7]} Bromo-substituted indazoles, in particular, serve as versatile intermediates in the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom can be readily substituted.^[1]

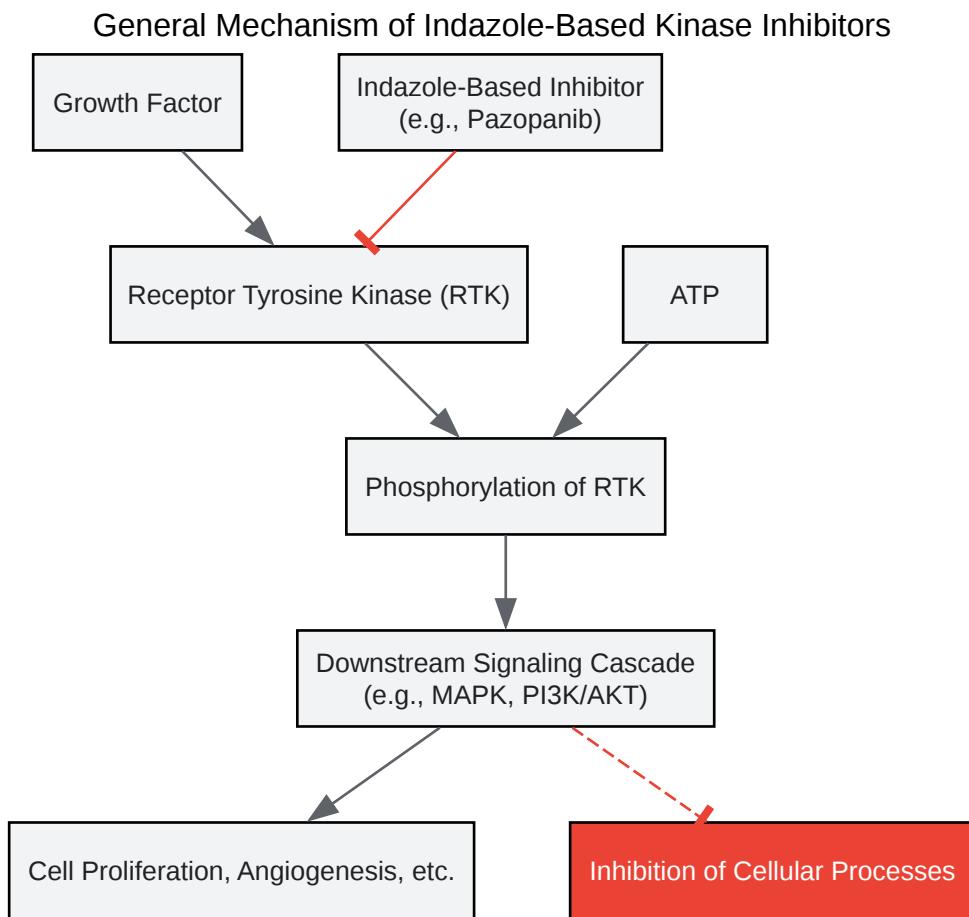
While specific biological data for **7-Bromo-2-methyl-2H-indazole** is not widely reported, the broader class of indazole derivatives has demonstrated a wide range of therapeutic activities, including:

- Anticancer: Indazole derivatives are core components of several anticancer drugs, such as Pazopanib and Axitinib, which are kinase inhibitors.^[2]
- Anti-inflammatory: The indazole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like Bendazac.^[6]
- Antiemetic: Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features an indazole core.^[2]
- Other Activities: Research has also explored indazole derivatives for their potential as antimicrobial, antifungal, antidiabetic, and neuroprotective agents.^{[1][2]}

The synthetic utility of **7-Bromo-2-methyl-2H-indazole** lies in its potential as a building block for creating novel indazole-based compounds with tailored biological activities. The bromine atom at the 7-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Signaling Pathway Involvement: A General Perspective

Specific signaling pathway interactions for **7-Bromo-2-methyl-2H-indazole** have not been elucidated in the available literature. However, as many indazole-containing drugs are kinase inhibitors, a common mechanism of action involves the inhibition of signaling pathways that are crucial for cell proliferation and survival, such as the VEGF and PDGF pathways in the case of Pazopanib. The general role of such inhibitors is depicted in the following diagram.



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Caption: Generalized signaling pathway inhibition by indazole-based kinase inhibitors.

This guide provides a foundational understanding of **7-Bromo-2-methyl-2H-indazole** based on currently available scientific information. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

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